Acetoxyvalerenicacid

Description

Contextualization within Natural Products Chemistry

Acetoxyvalerenic acid is a significant bioactive compound classified as a bicyclic sesquiterpenoid. plantaanalytica.com In the realm of natural products chemistry, it belongs to the larger group of valerenic acids, which are derivatives of the dual-ring valerane structure. tandfonline.com These sesquiterpenes are a diverse class of C15 terpenoids derived from the assembly of three isoprene (B109036) units. Acetoxyvalerenic acid, specifically, is a derivative of valerenic acid, distinguished by the presence of an acetoxy group. ontosight.ai

The chemical structure of acetoxyvalerenic acid is complex, contributing to its interesting pharmacological profile. ontosight.ai It is a monocarboxylic acid and is considered a key phytochemical found in the roots of certain medicinal plants. plantaanalytica.com The study of such compounds is crucial in phytochemistry for understanding the therapeutic effects of traditional herbal medicines and for the potential discovery of new drug leads. The investigation into compounds like acetoxyvalerenic acid helps to elucidate the biosynthetic pathways within plants and to establish chemical markers for the quality control and standardization of herbal products. scialert.net

Occurrence and Distribution in Medicinal Plants

Presence in Valeriana officinalis L. and its Cultivars

Acetoxyvalerenic acid is a well-documented constituent of Valeriana officinalis L., commonly known as valerian. plantaanalytica.combiosynth.com It is primarily found in the roots and rhizomes of the plant, which are the parts most frequently used in herbal preparations. tandfonline.comscialert.net The concentration of acetoxyvalerenic acid and other valerenic acid derivatives can vary significantly depending on the cultivar, growing conditions, and processing methods. scialert.netresearchgate.net

Research has shown that the ratio of acetoxyvalerenic acid to valerenic acid can differ among various V. officinalis samples. For instance, in some extraction studies, the ratio of acetoxyvalerenic acid to valerenic acid was found to be consistently around 0.87–0.93:1. tandfonline.comtandfonline.com Different cultivars and even different forms within a single cultivar, such as the 'Lubelski' cultivar from Poland, have demonstrated significant diversity in their valerenic acid content. researchgate.net For example, one study on a 'Lubelski' common valerian cultivar reported acetoxyvalerenic acid content at 0.0677%. farmaciajournal.comfarmaciajournal.comresearchgate.net Another study on the same cultivar noted variations in the content of both valerenic acid and acetoxyvalerenic acid among different forms. researchgate.net

The content of acetoxyvalerenic acid can also be influenced by agricultural practices. A study on two valerian cultivars, 'Anthos' and 'Artener Zuchtung', found that plant density affected the concentration of acetoxyvalerenic acid, with lower densities resulting in higher concentrations. montana.edu Furthermore, the extraction process itself can influence the yield of acetoxyvalerenic acid. One patent describes an extraction process yielding approximately 0.37% acetoxyvalerenic acid. google.com A study comparing different extraction methods found that supercritical fluid extraction with CO2 and a methanol (B129727) modifier could yield comparable amounts of valerenic acids to traditional percolation with 70% ethanol (B145695). tandfonline.comtandfonline.com

It is also important to note that hydroxyvalerenic acid, another derivative, is sometimes detected in stored samples of valerian root. It is believed to be an artifact formed from the hydration of acetoxyvalerenic acid, particularly under conditions of high humidity. scialert.netresearchgate.net

Table 1: Acetoxyvalerenic Acid Content in Valeriana officinalis

| Cultivar/Sample Type | Plant Part | Acetoxyvalerenic Acid Content | Valerenic Acid Content | Total Valerenic Acids | Source |

| 'Lubelski' | Root | 0.0677% | 0.0519% | 0.1196% | farmaciajournal.comfarmaciajournal.comresearchgate.net |

| 'Lubelski' (Form L2) | Root | 0.188% | 0.209% | Not specified | researchgate.net |

| 'Anthos' & 'Artener Zuchtung' (low density) | Root | Higher concentration | Not specified | Not specified | montana.edu |

| Commercial Extract (Example from patent) | Root | ~0.37% | ~0.30% | Not specified | google.com |

| Dried Root Powder (Extraction study) | Root | Ratio to VA: 0.87-0.93:1 | Ratio to AVA: 1:0.87-0.93 | 2.4-2.5 mg/g (with modifier) | tandfonline.comtandfonline.com |

Identification in Other Plant Species (e.g., Lavandula angustifolia)

While acetoxyvalerenic acid is most famously associated with Valeriana officinalis, it has also been identified in other plant species. Notably, studies have confirmed the presence of acetoxyvalerenic acid in medicinal lavender, Lavandula angustifolia. mdpi.cominventi.in Research on two lavender cultivars, 'Blue River' and 'Ellegance Purple', revealed the presence of both valerenic acid and acetoxyvalerenic acid in the flowers and leafy stems. mdpi.comhilarispublisher.comresearchgate.net

The concentration of acetoxyvalerenic acid in lavender was found to be significantly higher than that of valerenic acid. mdpi.comdntb.gov.ua The 'Blue River' cultivar, in particular, showed a remarkably high content of acetoxyvalerenic acid. In its flowers, the concentration was approximately 65.80 mg/100 g dry matter, and in the leafy stalks, it was 50.1 mg/100 g dry matter. mdpi.cominventi.inresearchgate.net This was about ten times more in the flowers and four times more in the leafy stalks compared to the 'Ellegance Purple' cultivar. mdpi.cominventi.inresearchgate.net

Table 2: Valerenic and Acetoxyvalerenic Acid Content in Lavandula angustifolia Cultivars (mg/100g d.m.)

| Cultivar | Plant Part | Valerenic Acid | Acetoxyvalerenic Acid | Source |

| 'Blue River' | Flowers | 1.75 | 65.80 | mdpi.comresearchgate.net |

| 'Blue River' | Leafy Stalks | 1.16 | 50.1 | mdpi.cominventi.inresearchgate.net |

| 'Ellegance Purple' | Flowers | 0.50 | Not specified in detail, but significantly lower than 'Blue River' | mdpi.comresearchgate.net |

| 'Ellegance Purple' | Leafy Stalks | 0.81 | 14.0 | mdpi.comhilarispublisher.comresearchgate.net |

Historical Context of Valerianaceae Research and Sesquiterpenoid Investigations

The use of plants from the Valerianaceae family, particularly Valeriana officinalis, has a long history dating back to ancient Greece and Rome. plantaanalytica.comscialert.net Traditionally, valerian root was used for various ailments, and its use as a mild sedative became prominent in the 18th century. scialert.net This long history of medicinal use has spurred significant phytochemical research to identify the active constituents responsible for its effects.

Early research into the chemical composition of Valerianaceae plants led to the discovery of various classes of compounds, including essential oils, iridoids (such as valepotriates), and sesquiterpenoids. scialert.netfrontiersin.org The valerenic acids, including acetoxyvalerenic acid, were identified as characteristic sesquiterpenes of V. officinalis and a few related species. tandfonline.comtandfonline.com These compounds became a focus of investigation not only for their potential pharmacological activity but also as markers for ensuring the botanical integrity of valerian products. tandfonline.comtandfonline.com

Over the decades, phytochemical investigations have expanded to numerous species within the Valerianaceae family and have employed increasingly sophisticated analytical techniques. nih.govpsu.edu These studies have revealed a rich diversity of sesquiterpenoids and other compounds. nih.govresearchgate.netnih.gov The ongoing research into the sesquiterpenoids of Valerianaceae, such as acetoxyvalerenic acid, continues to contribute to our understanding of the chemical and pharmacological basis for the traditional uses of these plants. researchgate.netresearchgate.net

Structure

2D Structure

3D Structure

Properties

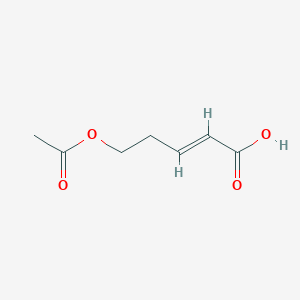

Molecular Formula |

C7H10O4 |

|---|---|

Molecular Weight |

158.15 g/mol |

IUPAC Name |

(E)-5-acetyloxypent-2-enoic acid |

InChI |

InChI=1S/C7H10O4/c1-6(8)11-5-3-2-4-7(9)10/h2,4H,3,5H2,1H3,(H,9,10)/b4-2+ |

InChI Key |

ILHZPXWIUWEACT-DUXPYHPUSA-N |

Isomeric SMILES |

CC(=O)OCC/C=C/C(=O)O |

Canonical SMILES |

CC(=O)OCCC=CC(=O)O |

Origin of Product |

United States |

Phytochemistry and Structural Characterization Within the Valerenic Acid Class

Structural Context within Sesquiterpenoids

Acetoxyvalerenic acid is a significant bioactive compound classified as a bicyclic sesquiterpenoid. plantaanalytica.com It is a phytochemical naturally found in the roots of Valeriana officinalis L. plantaanalytica.combiosynth.com Structurally, it is a derivative of valerenic acid and is considered a monocarboxylic acid. plantaanalytica.com The core structure of acetoxyvalerenic acid is built upon a hydrindane-type sesquiterpene framework.

The biosynthesis of sesquiterpenoids like acetoxyvalerenic acid follows the mevalonate (B85504) (MVA) pathway. This pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These five-carbon precursors are then combined to form the fifteen-carbon farnesyl diphosphate (FPP), which is the universal precursor for all sesquiterpenoids. A specific enzyme, valerena-4,7(11)-diene (B12366622) synthase, found in Valeriana officinalis, catalyzes the conversion of FPP to valerena-4,7(11)-diene. This intermediate then undergoes a series of oxidation and hydroxylation steps to yield valerenic acid and its derivatives, including acetoxyvalerenic acid.

Co-occurrence and Relative Abundance with Related Valerenic Acid Derivatives

Valerenic Acid

Valerenic acid is a primary and often the most studied sesquiterpenoid in Valeriana officinalis. Acetoxyvalerenic acid is a direct derivative of valerenic acid. plantaanalytica.com The two compounds co-exist in the plant, and their ratio can be influenced by various factors. nih.gov For instance, some studies have analyzed valerian extracts with different ratios of valerenic acid to acetoxyvalerenic acid, such as 12:1 and 1:1.5, highlighting the natural variability in their relative concentrations. nih.govresearchgate.net Research has also shown that valerenic acid content can vary significantly among different populations and cultivars of Valeriana jatamansi, a related species. researchgate.net

Hydroxyvalerenic Acid

Hydroxyvalerenic acid is another key derivative that co-occurs with acetoxyvalerenic acid. plantaanalytica.com There is evidence of a metabolic relationship between these compounds. For example, during storage, the concentration of acetoxyvalerenic acid may decrease, with a corresponding increase in hydroxyvalerenic acid, suggesting a deacetylation process. researchgate.netbiocrick.com In fresh plant material, hydroxyvalerenic acid may not be detectable but appears during storage as acetoxyvalerenic acid is chemically altered. researchgate.net This dynamic interplay underscores the importance of post-harvest handling and storage conditions on the chemical composition of valerian root.

Chemodiversity and Variability within Plant Sources

The concentration of acetoxyvalerenic acid, along with other valerenic acid derivatives, in Valeriana officinalis is not static. It is subject to a high degree of variability, influenced by a combination of genetic and environmental factors. This chemical diversity, or chemodiversity, is a critical consideration for the standardization of valerian-based products.

Influence of Genotype and Ontogeny

Genetic factors, or the genotype of the plant, play a crucial role in determining the content of sesquiterpenic acids. researchgate.netfarmaciajournal.com Different cultivars and wild populations of Valeriana officinalis can exhibit significant variations in their chemical profiles. nih.gov For example, cultivated forms of valerian, such as the 'Lubelski' cultivar, have been shown to have distinctly higher concentrations of valerenic acids compared to wild-growing populations. nih.gov Ploidy level is another genetic factor that has been linked to the content of these compounds, with higher chromosome numbers often resulting in higher concentrations of valerenic acids. biocrick.comnih.gov

Ontogeny, or the developmental stage of the plant, also influences the accumulation of these compounds. researchgate.netfarmaciajournal.com The concentration of valerenic acids has been observed to increase as the plant ages, suggesting that harvesting at the optimal developmental stage is crucial for maximizing the content of these compounds. farmaciajournal.com

Impact of Agrotechnical and Climatic Factors

Agrotechnical practices, which encompass various aspects of cultivation, can significantly impact the chemical composition of Valeriana officinalis. researchgate.netfarmaciajournal.com These practices include the timing of plantation establishment, harvest time, post-harvest treatment, and storage conditions. nih.gov Mineral fertilization, particularly with essential macronutrients like nitrogen, phosphorus, and potassium, is vital for the biosynthesis of beneficial compounds in valerian. guilan.ac.ir

Climatic factors also exert a strong influence on the plant's biochemistry. researchgate.netfarmaciajournal.comguilan.ac.ir Temperature, humidity, and sunlight exposure can lead to notable variations in the chemical makeup of the plant. guilan.ac.irguilan.ac.ir For instance, storage temperature and humidity have been shown to affect the stability of valerenic acids over time. researchgate.net Water availability is another critical climatic factor, as water scarcity can induce stress-related biochemical pathways, thereby altering the therapeutic properties of the plant. guilan.ac.ir

The interactive table below summarizes the content of valerenic and acetoxyvalerenic acids in a specific cultivar of Valeriana officinalis.

| Compound | Content (%) |

| Valerenic Acid | 0.0519 |

| Acetoxyvalerenic Acid | 0.0677 |

| Total Valerenic Acids | 0.1196 |

Table showing the content of valerenic and acetoxyvalerenic acids in the 'Lubelski' common valerian cultivar. Data sourced from a study on valerian cultivated in the south-eastern region of Poland. farmaciajournal.com

Biosynthesis of Acetoxyvalerenic Acid

Overview of Isoprenoid Biosynthetic Pathways

The fundamental building blocks for all isoprenoids, including acetoxyvalerenic acid, are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, these five-carbon units are synthesized through two independent pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (MEP) pathway, located in the plastids.

The MVA pathway is a well-established metabolic route for the production of IPP and DMAPP in the cytoplasm of plant cells. nih.gov This pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A key regulatory step in this pathway is the reduction of HMG-CoA to mevalonate, a reaction catalyzed by the enzyme HMG-CoA reductase. Following a series of phosphorylation and decarboxylation reactions, mevalonate is ultimately converted into IPP. The MVA pathway is the primary source of precursors for the biosynthesis of sesquiterpenes, triterpenes, and sterols. nih.gov

| MVA Pathway: Key Steps and Intermediates |

| Starting Material: Acetyl-CoA |

| Key Intermediate: 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| Rate-Limiting Enzyme: HMG-CoA reductase |

| Key Intermediate: Mevalonate |

| End Product: Isopentenyl pyrophosphate (IPP) |

Operating within the plastids, the MEP pathway provides an alternative route to IPP and DMAPP. nih.gov This pathway begins with the condensation of pyruvate and glyceraldehyde-3-phosphate. The MEP pathway is generally responsible for supplying the precursors for the synthesis of monoterpenes, diterpenes, carotenoids, and the phytol tail of chlorophyll. nih.gov

| MEP Pathway: Key Steps and Intermediates |

| Starting Materials: Pyruvate and Glyceraldehyde-3-phosphate |

| Key Intermediate: 2-C-methyl-D-erythritol 4-phosphate (MEP) |

| End Products: Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) |

While the MVA and MEP pathways are spatially separated within the plant cell, they are not entirely isolated. researchgate.net Evidence suggests the existence of metabolic cross-talk, allowing for the exchange of isoprenoid precursors between the cytosol and plastids. researchgate.netwikipedia.org This exchange of intermediates, particularly IPP, ensures a coordinated supply of building blocks for the various classes of isoprenoids synthesized in different cellular compartments. researchgate.netebi.ac.uk However, the precise mechanisms and regulation of this transport across the plastid membrane are still under investigation. wikipedia.org

Enzymatic Steps and Key Biosynthetic Intermediates

The C15 backbone of acetoxyvalerenic acid is assembled from the fundamental five-carbon units generated by the isoprenoid biosynthetic pathways. This assembly and subsequent chemical modifications are orchestrated by a series of specific enzymes.

Farnesyl pyrophosphate (FPP) is a crucial intermediate in the biosynthesis of sesquiterpenes. nih.gov It is formed through the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. This reaction is catalyzed by the enzyme farnesyl pyrophosphate synthase (FPPS). FPP, a C15 compound, serves as the direct precursor for the cyclization reaction that initiates the formation of the characteristic sesquiterpene skeleton of acetoxyvalerenic acid. nih.gov

The cyclization of the linear FPP molecule into the bicyclic structure of valerena-4,7(11)-diene (B12366622) is a pivotal step in the biosynthesis of acetoxyvalerenic acid. This complex rearrangement is catalyzed by the enzyme valerena-4,7(11)-diene synthase (VDS), which has been identified as VoTPS2 in Valeriana officinalis. This enzyme facilitates the conversion of (2E,6E)-farnesyl diphosphate (B83284) into valerena-4,7(11)-diene and diphosphate. The formation of valerena-4,7(11)-diene is the committed step leading to the synthesis of valerenic acid and its derivatives. The subsequent oxidation and acetylation steps to yield acetoxyvalerenic acid are thought to be catalyzed by other enzymes, though the specific acetyltransferase has not been fully characterized.

| Enzymatic Conversion to Valerena-4,7(11)-diene |

| Substrate: (2E,6E)-Farnesyl pyrophosphate |

| Enzyme: Valerena-4,7(11)-diene synthase (VoTPS2) |

| Product: Valerena-4,7(11)-diene |

Involvement of Terpene Synthases (e.g., VoTPS2, VoTPS5)

The biosynthesis of acetoxyvalerenic acid, a significant sesquiterpene found in Valeriana officinalis, is a complex enzymatic process. Central to this pathway are terpene synthases (TPS), which catalyze the formation of the basic carbon skeletons of terpenes from acyclic isoprenoid precursors. In the case of valerenic acids, specific terpene synthases, notably VoTPS2 and VoTPS5, have been identified as critical enzymes. researchgate.netresearchgate.net

Research has demonstrated that VoTPS2 is responsible for the conversion of farnesyl diphosphate (FPP) into valerena-4,7(11)-diene. researchgate.netresearchgate.net This compound serves as a key precursor for the subsequent formation of valerenic acid. researchgate.netresearchgate.netnih.gov Following the action of VoTPS2, a series of oxidative reactions occur, which are catalyzed by other enzymes like cytochrome P450 monooxygenases. The final step in the formation of valerenic acid is catalyzed by VoTPS5. researchgate.netresearchgate.net

Expression profile analyses have shown that the mRNAs for certain terpene synthases, including VoTPS1, VoTPS2, and VoTPS7, are significantly more abundant in the root tissue of V. officinalis. researchgate.net This localization is consistent with the roots being the primary site for the biosynthesis of valerenadiene and valerenic acid. researchgate.net Furthermore, co-expression network analysis suggests a potential functional relationship between VoTPS2 and VoTPS5, indicating they may be co-regulated or involved in a shared metabolic channel. researchgate.net

| Enzyme | Substrate | Product | Role in Biosynthesis |

| VoTPS2 | Farnesyl Diphosphate (FPP) | Valerena-4,7(11)-diene | Catalyzes the formation of a key precursor to valerenic acid. researchgate.netresearchgate.net |

| VoTPS5 | Intermediate Precursor | Valerenic Acid | Catalyzes the final step in the formation of valerenic acid. researchgate.netresearchgate.net |

Genetic and Transcriptional Regulation of Biosynthesis

Identification of Regulatory Genes and Transcription Factors (e.g., BHLH, MYCA, R2R3 MYB, WRKY1)

The biosynthesis of acetoxyvalerenic acid is meticulously controlled at the genetic level by a network of regulatory genes and transcription factors (TFs). These TFs bind to specific regions of DNA to control the rate of transcription of genetic information from DNA to messenger RNA, thereby regulating the expression of biosynthetic genes like VoTPS2 and VoTPS5. Several families of transcription factors have been implicated in this regulatory network in V. officinalis, including basic Helix-Loop-Helix (bHLH), MYCA, R2R3 MYB, and WRKY1. researchgate.netresearchgate.net

Co-expression network analyses have provided significant insights into the regulatory hierarchy. researchgate.netresearchgate.net The bHLH transcription factor appears to be a central regulator, directly interacting with a majority of the key enzymes in the terpenoid biosynthetic pathway. researchgate.netresearchgate.net

The MYCA transcription factor has been identified as a critical activator of valerenic acid production. researchgate.netresearchgate.net Studies confirm that the expression of VoTPS5, the gene encoding the enzyme for the final step in valerenic acid synthesis, is strongly activated by MYCA transcription factors. researchgate.netresearchgate.net

R2R3 MYB and WRKY1 transcription factors are also recognized as important regulators in terpene biosynthesis. researchgate.netresearchgate.net The R2R3 MYB protein, in particular, acts as a key regulatory hub, integrating various signals to coordinate the expression of genes within the pathway. researchgate.net The strong correlation between the expression of these TFs and the genes for enzymes like VoTPS2 and VoTPS5 underscores their crucial role in controlling the biosynthesis of valerenic acid. researchgate.net

| Transcription Factor | Target Genes/Pathway | Observed Regulatory Role |

| BHLH | Multiple key enzymes in the terpenoid pathway | Identified as a central regulatory factor in the network. researchgate.netresearchgate.net |

| MYCA | VoTPS5 and other pathway genes | Acts as a critical activator of valerenic acid production. researchgate.netresearchgate.netresearchgate.net |

| R2R3 MYB | Terpenoid biosynthesis pathway genes | Plays a central role in coordinating gene expression and integrating signals. researchgate.net |

| WRKY1 | Terpenoid biosynthesis pathway genes | Implicated as an important regulator in terpene biosynthesis. researchgate.netresearchgate.net |

Factors Influencing Biosynthetic Yields in Plant Material

The concentration of acetoxyvalerenic acid and its related compounds in Valeriana officinalis is not static; it is influenced by a combination of genetic, environmental, and agronomic factors. Understanding these factors is crucial for optimizing the yield of these medicinally important compounds.

Genetic and Developmental Factors:

Genotype: Significant variation in the content of sesquiterpenic acids exists between different plant populations and cultivars. nih.gov For instance, cultivated forms like the 'Lubelski' landrace generally exhibit a much higher content of valerenic acids compared to wild-growing populations. nih.gov

Ploidy Level: The number of chromosome sets (ploidy) can impact the production of secondary metabolites. Studies have shown that octoploid valerian plants can have substantially higher levels of valerenic acids compared to diploid and tetraploid plants. nih.gov

Ontogenetic Stage: The developmental stage of the plant also affects the concentration of these compounds. nih.gov

Environmental and Agronomic Factors:

Light Quality: Exposure to specific light wavelengths can act as an elicitor for biosynthesis. Research on hairy root cultures has shown that treatment with blue and red light can significantly induce the accumulation of valerenic acid. researchgate.netresearchgate.net

Plantation Methods: Agricultural practices can influence the final yield. The timing of planting (autumn vs. spring) and the method of propagation (direct seed sowing vs. transplanting seedlings) have been shown to affect the valerenic acid content in the roots. researchgate.net

Harvesting and Post-Harvest Processing: The timing of harvest and the methods used for drying the plant material are known to affect the final concentration of valerenic acids. researchgate.net Additionally, the extraction method and parameters, such as the type of solvent (e.g., ethanol (B145695) concentration) and temperature, can impact the yield of extracted acids and potentially cause degradation if not optimized. tandfonline.comresearchgate.net

| Influencing Factor | Effect on Yield | Research Finding |

| Genotype/Cultivar | Variable | Cultivated forms like 'Lubelski' show higher valerenic acid content than wild populations. nih.gov |

| Light Quality | Elicitation | Blue and red-light treatments induced valerenic acid accumulation in hairy root cultures. researchgate.netresearchgate.net |

| Plantation Method | Variable | Direct sowing and transplanting methods in different seasons affect final yields. researchgate.net |

| Extraction Parameters | Variable | Solvent polarity and temperature during extraction can alter the measured yield and cause degradation. tandfonline.comresearchgate.net |

Molecular Mechanisms of Action and Pharmacological Targets Preclinical Focus

Neurotransmitter System Modulation

Acetoxyvalerenic acid, a significant sesquiterpenoid found in Valeriana officinalis, is understood to exert its pharmacological effects through the modulation of key neurotransmitter systems in the central nervous system. Preclinical research has primarily focused on its interactions with the GABAergic and serotonergic systems, revealing complex mechanisms of action at specific receptor subtypes.

The primary inhibitory neurotransmitter system in the brain, the γ-aminobutyric acid (GABA) system, is a principal target for acetoxyvalerenic acid. Its interaction is mainly centered on the GABAA receptor, a ligand-gated ion channel that plays a critical role in reducing neuronal excitability.

Table 1: Effects of Acetoxyvalerenic Acid and Valerenic Acid on GABAA Receptor Currents

| Compound | Concentration | Effect on GABA-induced Chloride Current (IGABA) | Proposed Mechanism |

|---|---|---|---|

| Acetoxyvalerenic Acid | ≥ 100 µM | Inhibition | Possible open channel block nih.gov |

| Valerenic Acid | > 30 µM | Potentiation / Elicits current | Allosteric modulation nih.gov |

| Valerenic Acid | ≥ 100 µM | Inhibition | Possible open channel block nih.gov |

Significant research has been dedicated to elucidating the GABAA receptor subunit specificity of valerenic acid. These studies have consistently shown that valerenic acid acts as a subtype-selective allosteric modulator, demonstrating a clear preference for GABAA receptors that incorporate β2 or β3 subunits. nih.govnih.gov Its stimulatory effect is drastically reduced in channels containing the β1 subunit. nih.govnih.gov This specificity is crucial as it suggests that valerenic acid's anxiolytic effects may be mediated through a specific subset of GABAA receptors, particularly those containing the β3 subunit. uzh.chmedchemexpress.comnih.gov

In contrast, detailed preclinical studies focusing specifically on the receptor subunit specificity of acetoxyvalerenic acid are not as extensively reported. While it is grouped with valerenic acid as a key modulator from Valerian, the specific functional effects of acetoxyvalerenic acid on different β-subunits (β1, β2, β3) have not been independently characterized in the same level of detail as valerenic acid.

The binding site for valerenic acid on the GABAA receptor has been a subject of detailed investigation. Evidence suggests that it interacts with a previously unrecognized binding site, distinct from those for benzodiazepines, and is allosterically linked to sites for anesthetics. uzh.ch Valerenic acid is thought to interact with the loreclezole (B39811) binding pocket on the β-subunit of the GABAA receptor. nih.gov

A direct comparative analysis of the allosteric binding site of acetoxyvalerenic acid has not been fully elucidated. However, the shared inhibitory effect of both acetoxyvalerenic acid and valerenic acid on GABA-induced currents at high concentrations points to a potentially similar mechanism of action in this context, such as a possible open channel block. nih.gov This suggests they may interact with a common site to produce this inhibitory effect, though further research is needed to confirm if their primary modulatory binding sites are identical.

Beyond the GABAergic system, components of Valerian extracts have been shown to interact with the serotonergic system, which is integral to the regulation of mood, sleep, and anxiety. nih.gov

Research has identified valerenic acid as a partial agonist of the serotonin (B10506) 5-HT5A receptor. medchemexpress.com In vitro studies have demonstrated that valerenic acid exhibits a significant binding affinity for this receptor subtype. medchemexpress.comnih.gov The 5-HT5A receptor is found in brain regions such as the suprachiasmatic nucleus, which is involved in regulating the sleep-wake cycle, suggesting a potential mechanism for its sedative properties. nih.gov While preclinical studies have established this interaction for valerenic acid, specific investigations confirming the activity and binding affinity of acetoxyvalerenic acid at the 5-HT5A receptor have not been detailed in the available literature.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Acetoxyvalerenic acid |

| γ-aminobutyric acid (GABA) |

| Loreclezole |

| Serotonin (5-Hydroxytryptamine, 5-HT) |

Other Neurotransmitter System Investigations

Preclinical research into the broader neuropharmacological profile of acetoxyvalerenic acid has explored its interactions with neurotransmitter systems beyond the well-established GABAergic pathway. Investigations have particularly focused on the serotonergic system due to its integral role in mood and sleep regulation.

Studies involving extracts of Valeriana officinalis, which contain acetoxyvalerenic acid, have pointed towards an interaction with the serotonin receptor system. Specifically, research has identified that certain valerian extracts exhibit a strong binding affinity for the 5-HT5a receptor subtype. nih.gov The 5-HT5a receptor is notably present in the suprachiasmatic nucleus, a brain region critical for regulating the sleep-wake cycle. nih.gov While these extracts contained a mixture of compounds, including valerenic acid and acetoxyvalerenic acid, further analysis suggested that valerenic acid functions as a partial agonist at this receptor. nih.gov

Additionally, some research on individual sesquiterpenes found in valerian, such as valerenic acid, has suggested they may influence the levels of serotonin and norepinephrine (B1679862). nih.govnih.govnih.gov These monoamine neurotransmitters are crucial for modulating mood, cognition, and emotional responses. nih.gov However, the direct and specific effects of isolated acetoxyvalerenic acid on the serotonin, dopamine (B1211576), and norepinephrine neurotransmitter systems have not been extensively elucidated, and the majority of current evidence is derived from studies on either complex valerian extracts or the closely related compound, valerenic acid. nih.govcaringsunshine.com

Cellular Signaling Pathway Modulation

Brain-Derived Neurotrophic Factor (BDNF) Expression Regulation in Neural Cell Lines (e.g., SH-SY5Y cells)

Brain-Derived Neurotrophic Factor (BDNF) is a critical neurotrophin involved in neuronal survival, differentiation, and synaptic plasticity. Its regulation is a key area of investigation in neuropharmacology. The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model for these studies.

Research aimed at elucidating the effects of individual constituents of Valeriana officinalis on BDNF expression has been conducted using SH-SY5Y cells. In one such study, the effects of both a standardized methanolic extract of V. officinalis root (VO), valerenic acid (VA), and acetoxyvalerenic acid (AVA) were assessed. The results indicated that the VO extract and isolated VA caused a significant increase in BDNF expression compared to the control group. Conversely, when SH-SY5Y cells were treated with acetoxyvalerenic acid alone, no significant change in BDNF levels was observed. This suggests that while other components of valerian root may modulate BDNF expression, acetoxyvalerenic acid itself does not appear to be a primary driver of this particular cellular response.

| Compound/Extract | Cell Line | Effect on BDNF Expression | Significance |

| Valerenic Acid (VA) | SH-SY5Y | Significant Increase | p < 0.001 |

| Acetoxyvalerenic Acid (AVA) | SH-SY5Y | No Significant Change | - |

| V. officinalis extract (VO) | SH-SY5Y | Significant Increase | p < 0.001 |

| VA-free extract (VAF) | SH-SY5Y | Activity Disappeared | - |

NF-κB Pathway Inhibition and Associated Anti-Inflammatory Mechanisms (e.g., HeLa cells)

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammatory responses, cell survival, and proliferation. nih.gov Its inhibition is a key target for anti-inflammatory drug discovery. nih.gov While the anti-inflammatory properties of various natural compounds have been linked to NF-κB inhibition, direct preclinical evidence specifically investigating the effect of acetoxyvalerenic acid on the NF-κB pathway in cellular models like HeLa cells is not available in the current scientific literature.

Studies on other organic acids, however, have demonstrated the potential for such compounds to modulate this pathway. For instance, propionic acid has been shown to suppress the viability of HeLa cells by inhibiting key signaling pathways, including NF-κB. mdpi.com Similarly, other compounds have been shown to exert anti-inflammatory effects in different cell lines, such as RAW 264.7 macrophages, by inhibiting the phosphorylation and nuclear translocation of NF-κB. nih.govnih.gov These findings highlight the importance of the NF-κB pathway as a target for anti-inflammatory and anti-proliferative agents, though direct research on acetoxyvalerenic acid in this context is needed.

Adenosine (B11128) Receptor System Modulation (e.g., A1ARs)

The adenosine receptor system, particularly the A1 adenosine receptor (A1AR), plays a significant role in regulating neuronal activity, with activation typically leading to neuroprotective and inhibitory effects. mdpi.com These G protein-coupled receptors are widely distributed in the central nervous system and are considered important therapeutic targets. nih.gov

Currently, there is a lack of direct preclinical studies investigating the interaction between acetoxyvalerenic acid and any of the adenosine receptor subtypes, including A1ARs. The binding affinity and functional modulation of acetoxyvalerenic acid at these receptors have not been reported in the scientific literature. Research on adenosine receptor ligands is extensive, with numerous synthetic and natural compounds identified as agonists or antagonists, but acetoxyvalerenic acid is not among the characterized ligands. nih.govnih.gov

Acetylcholinesterase Inhibition Studies

Acetylcholinesterase (AChE) is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurological conditions characterized by a cholinergic deficit. nih.goveuropeanreview.org

A review of the preclinical literature reveals no specific studies that have evaluated the acetylcholinesterase inhibitory activity of acetoxyvalerenic acid. While numerous natural and synthetic compounds have been screened for their ability to inhibit AChE, and their half-maximal inhibitory concentrations (IC50) have been determined, acetoxyvalerenic acid has not been a subject of these investigations. nih.govresearchgate.netresearchgate.net Therefore, its potential as an acetylcholinesterase inhibitor remains uncharacterized.

Anti-Proliferative and Apoptotic Mechanisms in Cellular Models

The potential of natural compounds to inhibit cancer cell growth and induce programmed cell death (apoptosis) is a significant area of oncological research. Apoptosis is a critical process for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. mdpi.comfrontiersin.org

Direct investigations into the anti-proliferative and apoptotic effects of acetoxyvalerenic acid on cancer cell lines are limited. However, studies on structurally related compounds provide insights into potential mechanisms. For example, 1'-(S)-1'-acetoxychavicol acetate (B1210297) (ACA), another natural acetoxy compound, has demonstrated dose- and time-dependent cytotoxicity against five different human tumor cell lines, inducing cell death via apoptosis. nih.gov This was confirmed by DNA fragmentation assays and flow cytometry, which also indicated cell cycle arrest at the G0/G1 phase in oral tumor cells. nih.gov

In another study, a triterpenoid, 3-acetoxylanosta-8,24-dien-21-oic acid (FPOA), was shown to inhibit the proliferation of HeLa human cervical cancer cells by inducing apoptosis. nih.gov The mechanism was identified as the mitochondrial-mediated intrinsic pathway, involving the activation of the caspase cascade. nih.gov Similarly, valproic acid, a short-chain fatty acid, has been shown to reduce the viability of HeLa cells in a concentration- and time-dependent manner by inducing apoptosis and causing cell cycle arrest. brieflands.com These studies on other acetoxy-containing and acidic compounds suggest plausible, yet unconfirmed, pathways by which acetoxyvalerenic acid could potentially exert anti-proliferative and pro-apoptotic effects in cancer cell models.

| Compound | Cell Line(s) | Observed Effects |

| 1'-(S)-1'-Acetoxychavicol acetate (ACA) | Various Tumor Cells | Cytotoxicity, Apoptosis, G0/G1 cell cycle arrest |

| 3-acetoxylanosta-8,24-dien-21-oic acid (FPOA) | HeLa | Proliferation inhibition, Apoptosis via mitochondrial pathway |

| Valproic Acid (VPA) | HeLa | Reduced viability, Apoptosis, Cell cycle arrest |

Induction of Apoptosis via Specific Molecular Pathways (e.g., pAMPK)

The precise molecular pathways through which acetoxyvalerenic acid induces apoptosis, particularly concerning the activation of phosphorylated AMP-activated protein kinase (pAMPK), are still under investigation.

Valerenic acid, a closely related compound, has been found to activate the AMPK pathway and increase reactive oxygen species (ROS), leading to inhibited cell proliferation and invasion in glioblastoma cells. nih.govresearchgate.net The inhibition of AMPK could block the cell death induced by valerenic acid. nih.gov This suggests that the AMPK pathway is a critical component in the pro-apoptotic effects of valerenic acid in this cancer type. nih.gov

While these findings provide a strong rationale for investigating a similar mechanism for acetoxyvalerenic acid, direct evidence demonstrating that acetoxyvalerenic acid specifically induces apoptosis through the phosphorylation of AMPK is not yet available in the current body of scientific literature. Further studies are necessary to elucidate the specific intracellular signaling cascades, including the potential role of pAMPK, that are modulated by acetoxyvalerenic acid to trigger programmed cell death in cancer cells.

Enzyme Inhibition Profiles Related to Physiological Processes

Research has explored the potential of compounds from Valeriana species to inhibit angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure. Extracts from valerian have demonstrated ACE inhibitory activity.

The inhibitory effects of various valerian root extracts on ACE activity have been quantified, with IC50 values varying based on the extraction solvent. For instance, an extract prepared with 95% ethanol (B145695) at 75°C (75C95E) showed the most potent inhibition.

Inhibitory Effects of Valerian Root Extracts on ACE

| Valerian Root Extract | IC50 (mg extract/mL) |

|---|---|

| 75C95E | 3.75 |

| 75C75E | 4.02 |

| 75C50E | 4.24 |

| 75C25E | 11.22 |

| 75C0E (Aqueous) | 13.66 |

Data sourced from a 2020 study on the inhibitory effects of valerian extracts.

The inhibition of pancreatic lipase (B570770) is a therapeutic strategy for managing obesity, as it reduces the absorption of dietary fats. Valerian extracts have been evaluated for their potential to inhibit this enzyme.

Similar to ACE inhibition, the efficacy of valerian root extracts against pancreatic lipase is dependent on the extraction method. The extract prepared with 95% ethanol at 75°C (75C95E) was found to be the most effective inhibitor among the tested extracts.

Inhibitory Effects of Valerian Root Extracts on Pancreatic Lipase

| Valerian Root Extract | IC50 (mg extract/mL) |

|---|---|

| 75C95E | 17.59 |

| 75C75E | 30.67 |

| 75C50E | 38.28 |

| 75C25E | 41.84 |

| 75C0E (Aqueous) | 50.75 |

Data sourced from a 2020 study on the inhibitory effects of valerian extracts.

Structure Activity Relationship Sar Studies of Acetoxyvalerenic Acid and Its Analogs

Importance of the Acetoxy Group in Modulating Biological Activity

The presence of an acetoxy group (CH₃COO⁻) on the valerenic acid scaffold is a critical determinant of its biological activity, particularly concerning its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. ebi.ac.ukontosight.ai While valerenic acid is recognized as a positive allosteric modulator of GABA-A receptors, its derivative, acetoxyvalerenic acid, does not share this activity. ebi.ac.ukresearchgate.netnih.gov Studies have demonstrated that acetoxyvalerenic acid, along with hydroxyvalerenic acid, fails to allosterically modulate GABA-A receptors despite binding to the same site as valerenic acid. ebi.ac.ukresearchgate.netnih.gov

This suggests that the acetoxy group, a bulkier and more polar substituent than the hydrogen atom it replaces in valerenic acid, interferes with the conformational changes in the receptor required for positive allosteric modulation. The addition of acetoxyvalerenic acid to valerenic acid has been shown to abolish the anxiolytic action of valerenic acid in preclinical models. d-nb.info This finding highlights a potential antagonistic interaction at the receptor level, where acetoxyvalerenic acid competes with valerenic acid for the binding site without eliciting a functional response. researchgate.netd-nb.info

Influence of Stereochemistry on Receptor Interactions and Cellular Responses

The specific three-dimensional arrangement of atoms, or stereochemistry, is fundamental to the interaction between a ligand and its receptor. For valerenic acid and its analogs, their defined stereoisomeric forms dictate how they fit into the binding pockets of target proteins like the GABA-A receptor.

Valerenic acid acts as a subtype-selective modulator of GABA-A receptors, specifically targeting those containing β2 or β3 subunits. wikipedia.org Its binding site has been identified in the transmembrane domain at the β+α− interface. wikipedia.org The importance of this precise stereochemical interaction is highlighted by research in mice, where a single amino acid substitution (N265M) in the β3 subunit of the GABA-A receptor was sufficient to completely abolish the anxiolytic effects of valerenic acid. ebi.ac.ukwikipedia.org This demonstrates that a highly specific orientation and set of molecular interactions between the compound and the receptor are necessary for the biological response.

The chemical name for valerenic acid, (2E)-3-[(4S,7R,7aR)-3,7-Dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid, specifies its exact stereoconfiguration. wikipedia.org Similarly, acetoxyvalerenic acid has a defined stereochemistry, denoted as (1R-(1α,4α(E),7α,7aα))-. ontosight.ai Although acetoxyvalerenic acid does not positively modulate the GABA-A receptor, the fact that it competes for the same binding site as valerenic acid indicates that it is recognized by the receptor. ebi.ac.ukresearchgate.net This implies that its core bicyclic structure and stereochemistry allow it to fit within the binding pocket. However, the presence and orientation of the acetoxy group likely prevent the induction of the necessary conformational change in the receptor that leads to channel potentiation, possibly by introducing steric hindrance or unfavorable electrostatic interactions.

Molecular Modeling and In Silico Approaches for SAR Elucidation

Computational methods, including molecular modeling and in silico docking, have become invaluable tools for elucidating the structure-activity relationships of natural compounds like acetoxyvalerenic acid and its analogs. These approaches allow researchers to visualize and predict how these molecules interact with their biological targets at an atomic level.

Molecular docking studies have been employed to investigate the binding of valerian constituents to various receptors. For example, in silico screening of compounds from Valeriana officinalis was performed to identify potential inhibitors of GABA aminotransferase (GABA-AT), an enzyme that degrades GABA. researchgate.net This process involves creating a 3D model of the target protein and computationally placing the ligands (e.g., valerenic acid, isovaleric acid) into the active site to predict binding affinity and orientation. researchgate.net Such studies suggested that isovaleric acid could be a valuable starting structure for developing new GABA-AT inhibitors. researchgate.net Another study used molecular docking to identify valerenic acid as a potential therapeutic molecule for Attention Deficit Hyperactivity Disorder (ADHD) by predicting its interaction with the dopamine (B1211576) D4 receptor (DRD4). openbioinformaticsjournal.com

Molecular dynamics (MD) simulations provide further insight by modeling the movement of the ligand-receptor complex over time. This can reveal the stability of the binding and the dynamic conformational changes that occur upon interaction. researchgate.net MD simulations have been used to study the interaction between valerenic acids and the GABA-A receptor, helping to identify the key amino acid residues involved in the binding and to understand the stability of the complex. researchgate.netresearchgate.net These computational approaches can effectively screen large libraries of compounds, predict biological activity, and guide the synthesis of new, more potent analogs, thereby accelerating drug discovery and providing a rational basis for the observed SAR.

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Characterization

Chromatography is fundamental to the analysis of acetoxyvalerenic acid, allowing for its isolation from other related compounds and complex sample matrices.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative identification and quantitative measurement of acetoxyvalerenic acid. nih.govthermofisher.com As a type of column chromatography, HPLC utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. nih.gov The separation is based on the differential interactions of the analyte with the stationary and mobile phases. thermofisher.comnih.gov

For the analysis of acetoxyvalerenic acid and related sesquiterpenes, reverse-phase HPLC (RP-HPLC) is commonly employed. thermofisher.com In this setup, a non-polar stationary phase (such as C18) is used with a polar mobile phase. Acetoxyvalerenic acid, being a relatively non-polar molecule, interacts with the stationary phase and its retention time—the time it takes to travel through the column—is a key parameter for its identification. nih.gov Qualitative analysis is achieved by comparing the retention time of a peak in a sample chromatogram to that of a certified reference standard. nih.gov

Quantitative analysis is typically performed using a UV detector, as the chromophores within the acetoxyvalerenic acid structure absorb light in the ultraviolet spectrum. nih.gov By constructing a calibration curve from standards of known concentrations, the amount of acetoxyvalerenic acid in a sample can be accurately determined based on its peak area in the chromatogram. researchgate.net

| Parameter | Description | Common Application for Acetoxyvalerenic Acid |

|---|---|---|

| Stationary Phase | The solid material in the column that interacts with the sample components. | Octadecylsilyl silica gel (C18) |

| Mobile Phase | The solvent that carries the sample through the column. | Gradient elution with mixtures of acetonitrile, methanol (B129727), and acidified water (e.g., with formic or acetic acid). science.gov |

| Detection | The method used to visualize the separated components. | UV detection, typically around 220 nm. nih.gov |

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) represents a significant advancement in analytical capability, offering higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. frontiersin.orgresearchgate.net This technique couples the powerful separation capabilities of UHPLC, which uses columns with smaller particle sizes, with the mass-resolving power of mass spectrometry. frontiersin.orgresearchgate.net

In the context of metabolomics, UHPLC-MS is invaluable for the comprehensive analysis of secondary metabolites, including acetoxyvalerenic acid, in biological samples. frontiersin.org Following chromatographic separation, the analyte is ionized (e.g., via electrospray ionization - ESI) and enters the mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). This provides a highly specific signal for acetoxyvalerenic acid, allowing for its unambiguous identification even in complex mixtures. thieme-connect.com

Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment the parent ion of acetoxyvalerenic acid, creating a unique fragmentation pattern. This pattern serves as a structural fingerprint, confirming the compound's identity by matching it against spectral libraries or through structural elucidation. researchgate.net This level of specificity makes UHPLC-MS an essential tool for metabolic profiling and the definitive identification of acetoxyvalerenic acid. thieme-connect.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic method widely used for the initial screening and qualitative analysis of acetoxyvalerenic acid in botanical extracts. The technique involves spotting a sample onto a plate coated with a thin layer of adsorbent material, such as silica gel, which acts as the stationary phase. The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action, separating the sample's components.

The separation of valerenic acid derivatives, including acetoxyvalerenic acid, can be effectively achieved using a ternary mobile phase on silica gel plates. The position of the separated spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value is a characteristic of the compound in a given TLC system.

For visualization, spots can be detected under UV light (e.g., at 254 nm) or by spraying with chemical reagents that react to produce colored spots. For instance, anisaldehyde-sulphuric acid reagent can be used to reveal valerenic acid derivatives as distinctly colored bands. While primarily qualitative, TLC can be made semi-quantitative through densitometry.

| Parameter | Example System for Acetoxyvalerenic Acid | Reference |

|---|---|---|

| Stationary Phase | Silica gel HF₂₅₄₊₃₆₆ plates | |

| Mobile Phase | Hexane:Ethyl acetate (B1210297):Glacial acetic acid (65:35:0.5 v/v/v) | |

| Visualization | HCl-acetic acid reagent followed by anisaldehyde-sulphuric acid reagent |

Spectroscopic and Spectrometric Approaches

Spectroscopic methods are used to probe the interaction of electromagnetic radiation with acetoxyvalerenic acid, providing data on its structure and concentration.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule, thereby aiding in its structural confirmation. researchgate.net The method is based on the principle that chemical bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies that correspond to its natural vibrational modes. The resulting spectrum is a unique fingerprint of the molecule's functional groups.

For acetoxyvalerenic acid, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups:

C=O stretching: A strong absorption from the carboxylic acid group and another from the ester (acetoxy) group.

O-H stretching: A broad absorption from the hydroxyl group of the carboxylic acid.

C-O stretching: Absorptions from the carboxylic acid and ester groups.

C=C stretching: A peak corresponding to the alkene group in the structure.

C-H stretching and bending: Absorptions related to the aliphatic parts of the molecule.

UV-Visible (UV-Vis) spectrophotometry is a widely used analytical technique for the quantitative determination of compounds that absorb light in the UV or visible regions of the electromagnetic spectrum. The method is based on Beer's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

Acetoxyvalerenic acid possesses chromophores that absorb UV radiation, making this technique suitable for its quantification. Quantitative analysis involves measuring the absorbance of a sample solution at a specific wavelength (λmax), which is the wavelength of maximum absorption. For an accurate determination of total valerenic acid derivatives, including acetoxyvalerenic acid, the extinction coefficient of each compound can be used. Studies have identified the absorbance measurement for acetoxyvalerenic acid to be optimal at 217 nm. This method is valued for its simplicity, speed, and cost-effectiveness in determining the concentration of acetoxyvalerenic acid in solutions.

Extraction and Sample Preparation Protocols for Research

The accurate quantification and isolation of acetoxyvalerenic acid from complex matrices, particularly from its primary natural source, the roots and rhizomes of Valeriana officinalis, necessitates meticulous and optimized extraction and sample preparation protocols. The choice of methodology significantly impacts the yield, purity, and stability of the target analyte, thereby influencing the reliability of subsequent analytical and biological investigations.

Optimization of Solvent-Based Extraction Methods (e.g., Methanol, Hexane, Ethyl Acetate, Ethanol (B145695), Dichloromethane)

Solvent-based extraction remains a cornerstone for the isolation of acetoxyvalerenic acid in many research settings. The efficiency of this process is contingent upon the selection of an appropriate solvent and the optimization of key extraction parameters. The polarity of the solvent plays a crucial role in selectively dissolving acetoxyvalerenic acid while minimizing the co-extraction of interfering compounds.

Methanol and ethanol are polar protic solvents that have demonstrated efficacy in extracting valerenic acid derivatives. Their ability to disrupt cell membranes and solubilize a broad range of phytochemicals contributes to their widespread use. Dichloromethane and ethyl acetate, being of intermediate polarity, can also be employed, offering a different selectivity profile. Hexane, a nonpolar solvent, is primarily used for the initial defatting of the plant material to remove lipids and other nonpolar constituents that could interfere with subsequent extraction and analysis of the more polar acetoxyvalerenic acid. nih.govnih.gov

The optimization of a solvent-based extraction protocol involves a systematic evaluation of several parameters to maximize the recovery of acetoxyvalerenic acid. These parameters include the solvent-to-solid ratio, extraction temperature, extraction time, and the number of extraction cycles. A higher solvent-to-solid ratio can enhance extraction efficiency but may also lead to the dilution of the extract and increased solvent consumption. Temperature can influence both the solubility of acetoxyvalerenic acid and the rate of extraction; however, elevated temperatures may risk thermal degradation of the analyte. The duration of the extraction and the number of cycles are adjusted to ensure exhaustive recovery of the compound from the matrix.

Below is an interactive data table summarizing optimized conditions for the extraction of terpenoids and other phytochemicals using various solvents, which can serve as a foundational guide for the extraction of acetoxyvalerenic acid.

| Solvent | Typical Optimized Parameters | Rationale and Key Findings |

|---|---|---|

| Methanol | Solvent-to-Solid Ratio: 10:1 to 20:1 (v/w) Temperature: 40-60°C Time: 1-2 hours per cycle Cycles: 2-3 | High polarity effectively extracts a broad range of phytochemicals. Optimization aims to balance yield with selectivity. |

| Hexane | Solvent-to-Solid Ratio: 5:1 to 10:1 (v/w) Temperature: Room Temperature Time: 1-3 hours Cycles: 1-2 | Primarily used for defatting the sample matrix to remove nonpolar interferences prior to extraction of the target analyte with a more polar solvent. alliancechemical.com |

| Ethyl Acetate | Solvent-to-Solid Ratio: 10:1 to 15:1 (v/w) Temperature: 30-50°C Time: 2-4 hours per cycle Cycles: 2-3 | Medium polarity allows for selective extraction of compounds like terpenoids. nih.govscience.gov Lower temperatures are often preferred to prevent solvent evaporation and analyte degradation. |

| Ethanol | Solvent-to-Solid Ratio: 10:1 to 20:1 (v/w) Temperature: 60-78°C Time: 1-3 hours per cycle Cycles: 2-3 | A less toxic alternative to methanol with similar extraction properties. Often used in "green" extraction protocols. |

| Dichloromethane | Solvent-to-Solid Ratio: 8:1 to 12:1 (v/w) Temperature: Room Temperature to 40°C Time: 1-2 hours per cycle Cycles: 2-3 | Effective for a wide range of compounds with intermediate polarity. bdmaee.net Its low boiling point facilitates easy removal post-extraction. |

Supercritical Fluid Extraction (SFE) Methodologies for Selective Isolation

Supercritical fluid extraction (SFE) has emerged as a green and highly selective alternative to conventional solvent-based extraction methods for the isolation of acetoxyvalerenic acid. This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. In its supercritical state, CO2 exhibits properties of both a liquid and a gas, allowing it to effuse through solid matrices like a gas and dissolve compounds like a liquid.

The selectivity of SFE can be finely tuned by modifying the pressure and temperature of the system, which in turn alters the density and solvating power of the supercritical fluid. For the extraction of acetoxyvalerenic acid, SFE with supercritical CO2 is particularly advantageous as it is non-toxic, non-flammable, and easily removed from the extract, leaving behind a solvent-free product.

To enhance the extraction efficiency of moderately polar compounds like acetoxyvalerenic acid, a small amount of a polar co-solvent, or modifier, such as ethanol or methanol, is often added to the supercritical CO2. The addition of a modifier increases the polarity of the supercritical fluid, thereby improving the solubility of the target analyte. Research has shown that the yield of valerenic acids using SFE with CO2 can be significantly improved with the addition of ethanol or methanol as a modifier.

The following interactive data table presents key findings from research on the supercritical fluid extraction of valerenic acids, including acetoxyvalerenic acid.

| Parameter | Condition | Effect on Extraction of Valerenic Acids |

|---|---|---|

| Pressure | 10-20 MPa | Yields of total valerenic acids were found to be approximately 85% of that achieved by traditional percolation methods. |

| Temperature | 40-50°C | Operating within this range, in conjunction with the specified pressures, provided consistent yields. |

| Modifier | 5% Ethanol or Methanol | The addition of a polar modifier to the supercritical CO2 increased the yield of valerenic acids to a level comparable to that of percolation with 70% ethanol. |

| Extraction Time | 20-30 minutes | Maximal extraction was achieved in a significantly shorter time frame compared to conventional methods, resulting in a more concentrated extract. |

Bioanalytical Method Validation for In Vitro and Ex Vivo Samples

The validation of bioanalytical methods is a critical prerequisite for the reliable quantification of acetoxyvalerenic acid in biological matrices from in vitro and ex vivo studies. A rigorously validated method ensures that the data generated are accurate, precise, and reproducible, which is fundamental for the correct interpretation of pharmacokinetic, metabolic, and permeability studies. The validation process involves the systematic evaluation of a series of key parameters in accordance with guidelines established by regulatory agencies.

A full validation is necessary when a new bioanalytical method is developed. This comprehensive process assesses all the fundamental characteristics of the method. The main parameters that must be evaluated during a full validation include selectivity, accuracy, precision, linearity (calibration curve), and stability.

The following interactive data table outlines the essential parameters for the validation of a bioanalytical method intended for the quantification of acetoxyvalerenic acid in biological samples.

| Validation Parameter | Description and Purpose | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interference at the retention time of the analyte. |

| Accuracy | The closeness of the determined value to the nominal or known true value. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification). |

| Precision | The closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample. | Coefficient of variation (CV) should not exceed 15% (20% at the Lower Limit of Quantification). |

| Linearity (Calibration Curve) | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. | A correlation coefficient (r²) of ≥ 0.99 is typically desired. |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |

Permeability Studies Across Biological Barriers (e.g., Blood-Brain Barrier Models)

Understanding the ability of acetoxyvalerenic acid to cross biological barriers, particularly the blood-brain barrier (BBB), is crucial for assessing its potential central nervous system activity. In vitro models of the BBB are widely used in early-stage research to predict the brain penetration of compounds. These models provide a controlled environment to study the passive diffusion and active transport mechanisms that govern the passage of molecules into the brain.

Commonly used in vitro BBB models include cell-based assays, such as those employing Caco-2 cells or immortalized human brain microvascular endothelial cells (hCMEC/D3), and non-cell-based assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). In cell-based models, endothelial cells are cultured on a semi-permeable membrane to form a monolayer with tight junctions, mimicking the restrictive nature of the BBB. The apparent permeability coefficient (Papp) is then determined by measuring the rate at which the compound transverses this cell layer.

The PAMPA-BBB assay is a higher-throughput, non-cell-based method that assesses the passive diffusion of a compound through an artificial membrane composed of lipids extracted from porcine brain. nih.gov While this model does not account for active transport or metabolism, it provides a rapid and cost-effective means to screen compounds for their potential to passively cross the BBB.

The following interactive data table illustrates the typical permeability of various compounds across an in vitro BBB model, providing a reference for how such data is presented and interpreted.

| Compound | Permeability Classification | Typical Apparent Permeability (Papp) (10⁻⁶ cm/s) | Primary Transport Mechanism |

|---|---|---|---|

| Caffeine | High | > 6.0 | Passive Diffusion |

| Propranolol | High | > 6.0 | Passive Diffusion |

| Atenolol | Low | < 2.0 | Paracellular Diffusion |

| Dopamine (B1211576) | Low | < 2.0 | Subject to active efflux |

Future Research Directions and Translational Perspectives

Elucidation of Undiscovered Molecular Targets and Off-Target Interactions

While research has often focused on the GABAergic system, particularly the modulation of GABAA receptors, the complete molecular target profile of acetoxyvalerenic acid remains largely unknown. science.govjcu.cz Future investigations must broaden the search for novel binding sites and signaling pathways. It has been suggested that acetoxyvalerenic acid may exert an opposite effect to valerenic acid at GABAA receptors, a hypothesis that warrants further detailed investigation. nih.govmdpi.com

Furthermore, the potential for off-target interactions is a critical area of inquiry. Research into valerian extracts suggests that targeting allosteric sites on receptors could offer greater therapeutic selectivity and reduce off-target effects. nih.gov Understanding whether acetoxyvalerenic acid acts on such sites or interacts with other receptor systems, such as glutamate (B1630785) or serotonin (B10506) receptors, is essential. ebi.ac.ukresearchgate.net Studies have indicated that valerian extracts may interact with glutamate receptors, presenting an alternative mechanism for its neurological effects. ebi.ac.uk Comprehensive screening against a wide panel of receptors, enzymes, and ion channels is necessary to build a complete interaction profile.

Table 1: Potential Areas for Molecular Target Investigation for Acetoxyvalerenic Acid

| Receptor/Target Family | Rationale for Investigation | Potential Research Approach |

|---|---|---|

| GABAA Receptor Subtypes | Valerenic acid is a known modulator; acetoxyvalerenic acid may have opposing or different subtype-specific effects. science.govnih.gov | Radioligand binding assays, electrophysiological studies on specific subunit combinations. |

| Glutamate Receptors (iGluR, mGluR) | Valerian extracts have shown interaction with glutamate binding, suggesting a potential non-GABAergic mechanism. ebi.ac.uk | Calcium imaging, synaptic plasticity studies, and binding assays. |

| Serotonin (5-HT) Receptors | Valerian extracts and valerenic acid have shown partial agonism at 5-HT5a receptors. researchgate.net | Receptor binding and functional assays for various 5-HT receptor subtypes. |

| Adenosine (B11128) Receptors (A1AR) | Other compounds in valerian extract act as positive allosteric modulators of A1AR, suggesting a potential area of interaction. nih.gov | cAMP inhibition assays, allosteric modulation studies. |

| Voltage-gated Ion Channels | Transcriptomics analysis following valerate (B167501) administration has shown changes in potassium channel gene expression. nih.govresearchgate.net | Patch-clamp electrophysiology to screen for effects on various ion channels. |

Investigation of Synergistic and Antagonistic Interactions in Multi-Compound Extracts

Future research must move beyond single-compound studies to investigate these complex interactions. It has been proposed that acetoxyvalerenic acid may interfere with or antagonize the GABAA receptor modulation by valerenic acid. researchgate.netebi.ac.uk This potential antagonism needs to be rigorously tested. Conversely, there may be synergistic effects with other compounds that enhance therapeutic activity or bioavailability. For instance, flavonoids present in the extract could modulate metabolic enzymes or transporters, thereby affecting the pharmacokinetics of acetoxyvalerenic acid. nih.gov A systematic investigation of binary and higher-order combinations of purified valerian constituents is needed to map these interactions.

Development of Advanced In Vitro and In Vivo Models for Mechanism Probing

To probe the nuanced mechanisms of acetoxyvalerenic acid, the development and application of more sophisticated biological models are essential. Current research has utilized models such as Xenopus laevis oocytes expressing specific GABAA receptor subunits and in vitro blood-brain barrier (BBB) models to study permeability. science.govnih.gov Studies have shown that acetoxyvalerenic acid permeates an in vitro BBB model significantly slower than diazepam, suggesting a potential reliance on active transport mechanisms. nih.govmdpi.com

Future in vitro work could employ organ-on-a-chip technology to create more physiologically relevant models of the BBB or the gut-brain axis. The use of human-induced pluripotent stem cell (iPSC)-derived neurons would allow for the study of acetoxyvalerenic acid's effects in a human-specific and potentially patient-specific context.

In the in vivo setting, the zebrafish (Danio rerio) model has proven useful for assessing the anxiolytic properties of valerian compounds. ebi.ac.uk Advanced in vivo models could include transgenic animals with fluorescent reporters for neural activity or specific genetic modifications in suspected target receptors. This would enable a more precise dissection of the compound's effects on neural circuits and behavior.

Application of Omics Approaches (Transcriptomics, Metabolomics, Proteomics) in Biological Research

The application of "omics" technologies offers a powerful, unbiased approach to understanding the broad biological effects of acetoxyvalerenic acid. These systems-level analyses can reveal novel mechanisms, identify biomarkers of activity, and provide a more holistic view of the compound's impact.

Transcriptomics: Analyzing changes in gene expression in response to acetoxyvalerenic acid can pinpoint affected signaling pathways. For example, transcriptomic analysis of the amygdala following sodium valerate administration revealed changes in genes related to ion channels, inflammation, and neurotransmitter degradation. nih.govresearchgate.net Similar studies focused on acetoxyvalerenic acid could uncover its specific molecular activities.

Metabolomics: This approach can be used to identify the metabolic fate of acetoxyvalerenic acid and its impact on endogenous metabolite profiles. Untargeted metabolomics has been successfully used to analyze changes in plant metabolites under stress and can be applied to biological systems to understand the downstream effects of acetoxyvalerenic acid treatment. science.govnih.gov UHPLC-MS-based metabolomics is already used for the quantitative analysis of acetoxyvalerenic acid in herbal products. nih.gov

Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications, providing a direct link between molecular targets and functional outcomes. Bottom-up proteomics using LC-MS is a common approach for analyzing complex biological samples and could be used to identify proteins that are differentially expressed or modified after exposure to acetoxyvalerenic acid. rjptonline.org

Table 2: Application of Omics Technologies in Acetoxyvalerenic Acid Research

| Omics Technology | Research Question | Potential Outcome |

|---|---|---|

| Transcriptomics | Which genes and pathways are modulated by acetoxyvalerenic acid in neuronal cells? | Identification of novel signaling pathways and potential molecular targets. nih.govdntb.gov.ua |

| Metabolomics | How does acetoxyvalerenic acid alter the metabolic profile of a biological system? | Understanding of downstream metabolic effects and identification of biomarkers. nih.govresearcher.life |

| Proteomics | Which proteins are differentially expressed or modified following treatment? | Elucidation of functional changes and direct identification of protein targets. rjptonline.orgscience.gov |

Development of Standardized Research Reagents and Reference Materials for Acetoxyvalerenic Acid Research

Reliable and reproducible research is contingent upon the availability of high-quality, standardized reagents and reference materials. For acetoxyvalerenic acid, this is crucial for ensuring the accuracy of analytical quantification and the consistency of results across different biological studies.

Several chemical suppliers provide acetoxyvalerenic acid as a certified reference material or analytical standard. lgcstandards.comsigmaaldrich.comnordicbiosite.com These materials are characterized by their high purity (often ≥95%) and are intended for laboratory and analytical applications. sigmaaldrich.complantaanalytica.com The availability of such primary reference standards is fundamental for the quality control of herbal products and for calibrating and validating testing methods. thieme-connect.com Continued production and rigorous characterization of these reference materials are essential to support future research. This includes providing detailed certificates of analysis that specify purity, identity, and the presence of any impurities, ensuring that researchers worldwide are using a consistent and well-defined chemical entity in their experiments. sigmaaldrich.com

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Acetoxyvalerenic acid in natural product extracts?

- Methodological Answer : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are standard methods. Ensure calibration with certified reference standards (≥95% purity) to validate accuracy. For HPLC, use reverse-phase C18 columns with UV detection at 210–220 nm, optimized for sesquiterpenoid detection. GC analysis requires derivatization to enhance volatility. Always include internal standards (e.g., valerenic acid derivatives) to control for matrix effects .

Q. What are the critical storage conditions to maintain Acetoxyvalerenic acid stability?

- Methodological Answer : Store solid or solution forms at 0–6°C in airtight, light-protected containers. Avoid humidity (>60% RH), as hydrolysis to hydroxyvalerenic acid occurs under moist conditions. For long-term stability, lyophilize extracts and store powders in desiccated environments. Monitor degradation via periodic HPLC analysis .

Q. How should researchers handle Acetoxyvalerenic acid in natural product studies to minimize degradation?

- Methodological Answer : Use inert atmospheres (e.g., nitrogen) during sample preparation to limit oxidative degradation. For in vitro assays, dissolve the compound in anhydrous solvents (e.g., DMSO) and avoid aqueous buffers with pH <5.3, which accelerate decomposition. Pre-test stability under experimental conditions using accelerated aging protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data across studies involving Acetoxyvalerenic acid?

- Methodological Answer : Discrepancies often arise from variations in storage humidity, temperature, or analytical techniques. Standardize protocols using ICH Q1A guidelines for stability testing. For example, compare degradation kinetics under controlled humidity (40–75% RH) and temperature (25–40°C) conditions. Use mass spectrometry (LC-MS) to confirm degradation products (e.g., hydroxyvalerenic acid) and quantify residual parent compound .

Q. What experimental designs are optimal for studying Acetoxyvalerenic acid’s degradation pathways?

- Methodological Answer : Employ forced degradation studies under stress conditions:

- Acidic/alkaline hydrolysis : Incubate in 0.1M HCl/NaOH at 60°C for 24 hours.

- Photolysis : Expose to UV light (320–400 nm) for 48 hours.

- Oxidation : Treat with 3% H₂O₂ at 25°C.

Analyze products via LC-MS/MS and nuclear magnetic resonance (NMR) to elucidate structural changes. Include kinetic modeling (e.g., Arrhenius plots) to predict shelf-life .